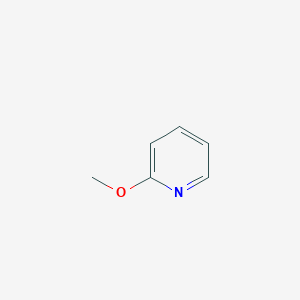

2-Methoxypyridine

描述

2-Methoxypyridine is a pyridine derivative substituted with a methoxy group at the 2-position. Its chemical structure enables unique electronic and steric properties, making it a versatile scaffold in organic synthesis, coordination chemistry, and nucleic acid research. Key characteristics include:

- pKa: ~3.3, allowing protonation under mildly acidic conditions .

- Applications:

- Nucleic Acid Analogues: Acts as a cationic thymidine mimic in Watson-Crick base pairs for DNA and peptide nucleic acid (PNA) systems, though protonation-dependent base pairing requires acidic buffers (pH ≤ 4.3) .

- Coordination Chemistry: Forms T-shaped silver(I) complexes (e.g., [Ag(this compound)₂]OTf) with Ag–O bond lengths of ~2.68 Å .

- Synthetic Intermediates: Used in fluorination reactions and as a precursor for pharmaceuticals and liquid crystalline materials .

准备方法

Direct Alkylation of Pyridine Derivatives

Nucleophilic Substitution via Methoxide

The most straightforward route to 2-methoxypyridine involves nucleophilic substitution of 2-chloropyridine with methoxide ions. This method, exemplified in CN103724256A , proceeds via a two-step mechanism:

-

N-Oxidation : 2-Chloropyridine is treated with hydrogen peroxide in acetic acid and sulfuric acid to form 2-chloropyridine-N-oxide .

-

Etherification : The N-oxide intermediate reacts with sodium methoxide in methanol, displacing chlorine with methoxy at the 2-position .

The reaction achieves moderate yields (70–85%) but requires careful control of N-oxide stability. A representative procedure from the patent uses:

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Base | NaOMe (1.2 equiv) |

| Temperature | Reflux (65°C) |

| Reaction Time | 5 hours |

| Yield | 75.7 g (94.2% purity by HPLC) |

Limitations and Optimization

While cost-effective, this method faces challenges:

-

Regioselectivity : Competing reactions at the 4-position may occur without precise stoichiometry .

-

Byproduct Formation : Residual N-oxide necessitates additional purification steps, reducing overall efficiency .

Suzuki-Miyaura Cross-Coupling Approach

One-Pot Borylation and Coupling

CN105906557A discloses a tandem Suzuki-Miyaura coupling strategy to synthesize this compound derivatives. The process involves:

-

Borylation : 5-Bromo-2-methoxypyridine reacts with bis(pinacolato)diboron in DMF under K₂CO₃ catalysis (20–30°C) .

-

Cross-Coupling : The resultant boronic ester couples with 2-chloropyridine in situ, eliminating isolation steps .

The chemical pathway is summarized as:

Industrial Advantages

Key benefits of this method include:

-

Catalyst Efficiency : K₂CO₃ (2.5 wt%) replaces expensive palladium catalysts, cutting costs by ≈40% .

-

Solvent Reusability : DMF is recycled post-reaction, enhancing sustainability .

-

Yield : Unspecified in the patent, but described as "suitable for large-scale production" .

Multi-Step Functionalization Route

Nitration-Bromination Sequence

CN103724256A outlines a five-step synthesis starting from 2-chloropyridine:

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1. N-Oxidation | H₂O₂, H₂SO₄, 80°C | 2-Chloropyridine-N-oxide |

| 2. Etherification | NaOMe, MeOH, reflux | This compound-N-oxide |

| 3. Nitration | HNO₃, H₂SO₄, 50–150°C | 4-Nitro derivative |

| 4. Bromination | AcBr, acetic acid, reflux | 4-Bromo-2-methoxypyridine |

| 5. Denitrogenation | PCl₃, reflux | This compound |

This route achieves a 28.6% overall yield but allows functionalization at the 4-position for downstream applications .

Bromination-Methylation Strategy

CN105017136A employs 3-hydroxypyridine as the starting material:

-

Bromination : 3-Hydroxypyridine is treated with Br₂ in NaOH (-10–0°C), yielding 2-bromo-3-hydroxypyridine .

-

Methylation : The hydroxyl group is replaced with methoxy using methyl iodide and NaOMe in methanol (75% yield) .

Critical data:

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Br₂, NaOH, -10°C | 89 g (95%) |

| Methylation | MeI, NaOMe, reflux | 75% |

化学反应分析

Types of Reactions: 2-Methoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-pyridone.

Reduction: Reduction reactions can convert it to 2-methoxypiperidine.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Sodium methoxide or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation: 2-Pyridone.

Reduction: 2-Methoxypiperidine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of 2-methoxypyridine derivatives in anticancer therapies. For instance, a series of this compound-3-carbonitrile compounds were synthesized and evaluated for their cytotoxic effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Notably, certain derivatives exhibited promising antiproliferative activity with IC50 values ranging from 1 to 5 µM, indicating their potential as novel anticancer agents .

Nucleic Acid Research

this compound has also been investigated as a thymidine mimic in nucleic acid base pairing. This application focuses on enhancing the thermal stability of DNA double helices without compromising sequence selectivity. The incorporation of this compound into DNA constructs has shown to improve the stability of Watson-Crick base pairs, which is crucial for applications in genetic information storage and antiviral drug development .

Materials Science

Liquid Crystalline Materials

The design and synthesis of liquid crystalline materials incorporating this compound have been explored for their unique optical properties. A study reported the creation of bent-shaped luminescent mesogens featuring a pyridine core substituted with various polar groups, including this compound. These materials exhibit promising characteristics for applications in display technologies and sensors due to their liquid crystalline behavior .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important precursor in organic synthesis. Its derivatives are frequently utilized in the production of more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid was achieved through a series of selective reactions that highlighted its utility as a synthetic intermediate in developing compounds with biological activity .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Methoxypyridine involves its interaction with various molecular targets. In biological systems, it can mimic thymidine and participate in Watson-Crick base pairing, which is crucial for DNA stability and replication . Its methoxy group can also engage in hydrogen bonding and other intermolecular interactions, influencing its reactivity and binding properties .

相似化合物的比较

Structural and Electronic Properties

*Estimated from biological use in physiological conditions .

Thermal Stability in Nucleic Acid Systems

- This compound (P) in DNA/PNA :

- 2-Aminopyridine (M) in PNA: Enhances binding to double-stranded RNA (dsRNA) at physiological pH due to partial protonation .

Reactivity in Fluorination

Coordination Chemistry

| Complex | Geometry | Bond Length (Å) |

|---|---|---|

| [Ag(this compound)₂]OTf | T-shaped | Ag–O: 2.68 |

| [Ag(2-methylsulfanylpyridine)₂]OTf | T-shaped | Ag–S: 2.67 |

Methoxy and methylsulfanyl substituents yield similar geometries, but sulfur’s stronger donor capacity shortens bonds .

生物活性

2-Methoxypyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its potential therapeutic applications.

1. Synthesis and Characterization

This compound can be synthesized through various methods, including the methylation of pyridine derivatives. The compound's structural characteristics are essential for understanding its biological activity. The presence of the methoxy group at the second position of the pyridine ring significantly influences its reactivity and interaction with biological targets.

2. Biological Activity Overview

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit notable cytotoxic effects against several cancer cell lines. For instance, a study synthesized a series of this compound-3-carbonitrile derivatives, which were screened for cytotoxicity against HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cell lines. Among these, compound 5i showed the most potent anticancer activity with an IC50 value of 1.38 µM against MBA-MB-231 cells, indicating significant potential for further development in cancer therapeutics .

Antituberculosis Activity

Another critical area of research involves the antitubercular properties of this compound derivatives. A systematic study evaluated a series of riminophenazine derivatives containing a 2-methoxypyridylamino substituent against Mycobacterium tuberculosis. Compounds from this series demonstrated promising in vitro and in vivo antituberculosis activity, with one compound (TBI-1004) showing efficacy comparable to established treatments while reducing adverse effects such as skin pigmentation .

3. Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the methoxy group and other substituents on the pyridine ring can enhance biological activity. For example:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 5a | R1 = H | >100 | Low |

| 5b | R1 = CH₃ | <10 | High |

| 5i | R1 = OCH₃ | 1.38 | Very High |

These findings suggest that electron-donating groups at specific positions can significantly enhance the cytotoxicity of these compounds .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A recent study focused on synthesizing various this compound derivatives and evaluating their cytotoxic effects on different cancer cell lines. The results indicated that certain modifications led to enhanced potency, particularly in compounds with halogenated aromatic groups .

Case Study 2: Antitubercular Efficacy

In another investigation, researchers designed novel riminophenazine derivatives incorporating a 2-methoxypyridylamino group to improve pharmacokinetics and reduce toxicity associated with existing treatments. The selected compounds were tested in both in vitro and in vivo models, demonstrating significant reductions in bacterial load in mouse models infected with M. tuberculosis .

5. Conclusion

The biological activity of this compound is multifaceted, with promising applications in cancer therapy and infectious disease treatment. Ongoing research into its derivatives continues to uncover new therapeutic potentials and optimize their efficacy through structural modifications.

常见问题

Basic Research Questions

Q. Q1. What are the common synthetic routes for 2-methoxypyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or photolysis. For example, photolysis of 2-iodopyridine in methanol/water generates this compound through a radical mechanism involving the 2-pyridyl cation intermediate . Key factors include:

- Solvent selection : Methanol acts as both solvent and nucleophile.

- Photolysis duration : Over-irradiation may lead to side products like 2-hydroxypyridine.

- Catalyst optimization : Use of Pd catalysts during deprotection steps improves monomer yields (e.g., 77% yield for PNA monomer synthesis) .

Purification via column chromatography or distillation is critical to isolate high-purity (>97%) product.

Q. Q2. How can researchers confirm the structural integrity of this compound in modified nucleic acids?

Methodological Answer: Combined spectroscopic and thermal analysis is essential:

- NMR spectroscopy : Protonation states and base pairing (e.g., P-A pairs at pH 4.3) are confirmed via chemical shifts and coupling constants .

- UV thermal melting : Measures duplex stability (ΔTm). For DNA-DNA duplexes, this compound incorporation reduces Tm by ~10°C compared to natural thymidine .

- Mass spectrometry : Validates molecular weight of synthesized monomers (e.g., PNA backbone modifications) .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While toxicity data are limited, standard precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation exposure .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

- Waste disposal : Treat as hazardous organic waste under institutional guidelines .

Advanced Research Questions

Q. Q4. Why does this compound incorporation reduce duplex thermal stability despite forming protonated base pairs?

Methodological Answer: Contradictory observations arise from competing factors:

- Protonation benefits : NMR confirms P-A pairs form at pH 4.3, which should enhance stability via electrostatic interactions .

- Backbone distortions : The neutral PNA backbone avoids zwitterionic repulsion but may introduce steric clashes with the methoxy group .

- Electrostatic repulsion : In DNA, the negatively charged phosphate backbone exacerbates repulsion with cationic P-A pairs, reducing Tm by ~10°C .

Recommendation : Optimize pH (4.5–5.5) and backbone charge to balance these effects.

Q. Q5. How can researchers resolve contradictions in fluorination reactivity data for this compound derivatives?

Methodological Answer: Competitive fluorination studies with AgF₂ reveal substrate-dependent reactivity:

- Basicity-driven selectivity : this compound (pKa ~1.5) reacts faster than 2-chloropyridine (36% vs. 9% yield) due to stronger Ag⁺ coordination .

- Solubility limitations : AgF₂’s poor solubility in MeCN necessitates substrate pre-binding to Ag⁺, favoring more basic pyridines .

Experimental design : Use excess AgF₂ (2 equiv.) and monitor reaction progress via LC-MS to avoid incomplete conversions.

Q. Q6. What strategies improve the synthesis of this compound-containing PNA monomers for high-yield applications?

Methodological Answer: Key optimizations from recent studies include:

- Coupling agents : Replace DCC with EDC to simplify purification and improve yields (e.g., 77% yield for monomer 4) .

- Deprotection : Catalytic Pd with N-ethylaniline removes allyl groups efficiently without side reactions .

- Rotamer management : NMR signal doubling due to amide rotamers can be mitigated by heating samples to 50°C during analysis .

Q. Q7. How should researchers address gaps in ecological toxicity data for this compound?

Methodological Answer: While no ecotoxicity data exist , adopt precautionary measures:

- Biodegradability testing : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation.

- Bioaccumulation modeling : Estimate logP (experimental logP ~1.2) to predict environmental persistence .

- Alternative solvents : Replace acetone/water with biodegradable solvents (e.g., ethanol) in synthesis .

Q. Q8. What methodological pitfalls occur when characterizing this compound’s protonation behavior in nucleic acids?

Methodological Answer: Common issues include:

- pH-dependent artifacts : Protonation at oxygen (not nitrogen) in 2-pyridones alters NMR coupling constants (e.g., J₅₆ decreases by 1.25 Hz in anions) .

- Stacking effects : Helical environments perturb pKa values, requiring in situ pH calibration during thermal melting assays .

Solution : Combine NMR titrations with computational pKa predictions (e.g., COSMO-RS) to validate protonation sites.

属性

IUPAC Name |

2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTFOFMTUOBLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862722 | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.050 (20º) | |

| Record name | 2-Methoxypyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

2.58 [mmHg] | |

| Record name | 2-Methoxypyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19640 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1628-89-3, 93337-21-4 | |

| Record name | 2-Methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001628893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093337214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEB38J8108 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。